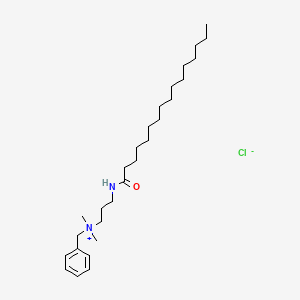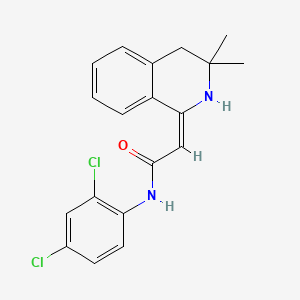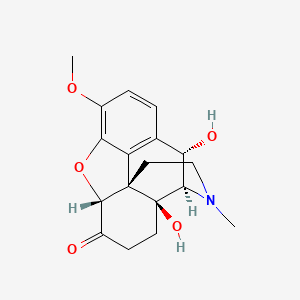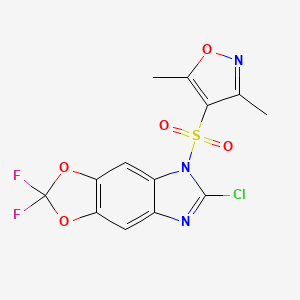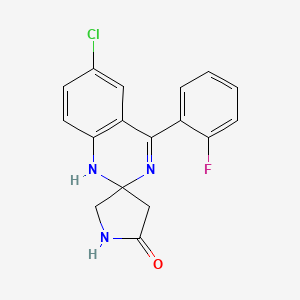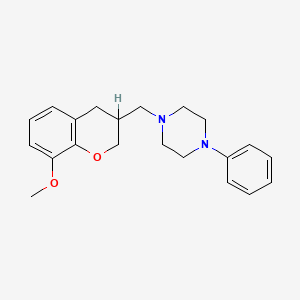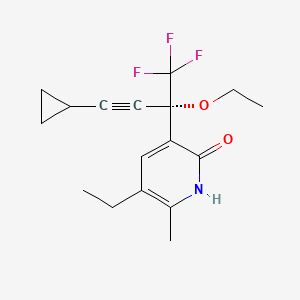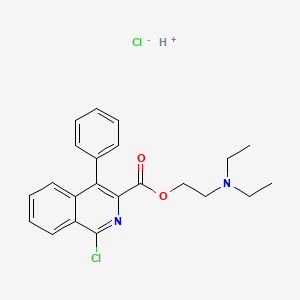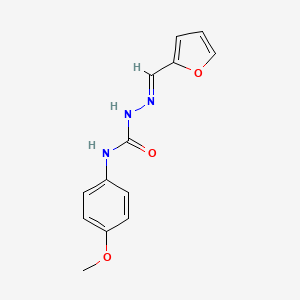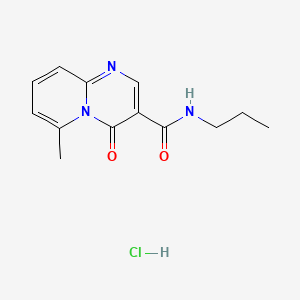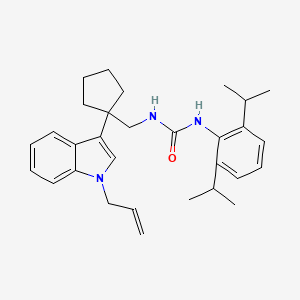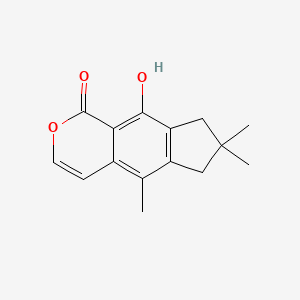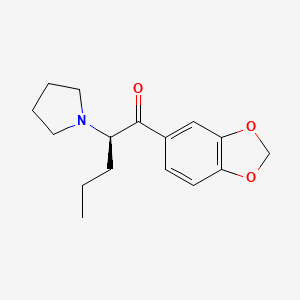
Methylenedioxypyrovalerone, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,4-Methylenedioxypyrovalerone, commonly known as ®-Mdpv, is a synthetic stimulant compound belonging to the class of cathinones. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Methylenedioxypyrovalerone typically involves the following steps:
Starting Materials: The synthesis begins with the precursor 3,4-methylenedioxyphenyl-2-propanone.
Formation of Intermediate: The precursor undergoes a reaction with a suitable amine, such as pyrrolidine, in the presence of a reducing agent like sodium borohydride.
Cyclization: The intermediate product is then cyclized to form the final compound, ®-3,4-Methylenedioxypyrovalerone.
Industrial Production Methods
Industrial production of ®-3,4-Methylenedioxypyrovalerone involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
®-3,4-Methylenedioxypyrovalerone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
®-3,4-Methylenedioxypyrovalerone has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of cathinones.
Biology: Research focuses on its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigations into its potential therapeutic uses and risks as a psychoactive substance.
Industry: Utilized in the development of analytical methods for detecting synthetic stimulants.
作用机制
The mechanism of action of ®-3,4-Methylenedioxypyrovalerone involves its interaction with the central nervous system. It primarily acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria. The compound’s molecular targets include dopamine and norepinephrine transporters, which are crucial for its psychoactive effects.
相似化合物的比较
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects.
Mephedrone: Another synthetic cathinone with stimulant properties.
Methylenedioxypyrovalerone (MDPV): The racemic mixture of ®-Mdpv.
Uniqueness
®-3,4-Methylenedioxypyrovalerone is unique due to its specific stereochemistry, which can influence its pharmacological effects and potency compared to its racemic mixture or other related compounds.
属性
CAS 编号 |
1388142-27-5 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
(2R)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H21NO3/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14/h6-7,10,13H,2-5,8-9,11H2,1H3/t13-/m1/s1 |
InChI 键 |
SYHGEUNFJIGTRX-CYBMUJFWSA-N |
手性 SMILES |
CCC[C@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
规范 SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


